molecular formula C11H23ClN2O3 B13454439 Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B13454439
M. Wt: 266.76 g/mol
InChI Key: RMHLHRZCMFAQFA-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 3-position, and a methylamino group at the 4-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13;/h8-9,12,14H,5-7H2,1-4H3;1H

InChI Key

RMHLHRZCMFAQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)NC.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Chemical Formula: C11H22N2O2
  • Molecular Weight: 214.30 g/mol
  • SMILES: O=C(N1CCC(NC)CC1)OC(C)(C)C
  • Key Functional Groups: Piperidine ring substituted with a hydroxyl group at position 3, a methylamino group at position 4, and a tert-butyl carbamate (Boc) protecting group at the nitrogen (position 1).
  • Physical Properties: Soluble in water (~4 mg/mL), high gastrointestinal absorption, blood-brain barrier permeant, and moderate lipophilicity (Consensus Log P ~1.45).

Preparation Methods Analysis

Overview

The synthesis of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride typically involves multi-step procedures starting from 3-hydroxypyridine or related precursors. Key steps include hydrogenation, chiral resolution, protection of the piperidine nitrogen with a tert-butyl carbamate group, and functionalization of the piperidine ring.

Stepwise Synthetic Route

Hydrogenation of 3-Hydroxypyridine to 3-Hydroxypiperidine
  • Procedure:
    3-Hydroxypyridine is hydrogenated in an aqueous medium using rhodium on carbon catalyst (0.5–2% by weight relative to substrate) under hydrogen pressure (4–6 MPa) at 80–100°C for 32–60 hours.
  • Outcome:
    Produces 3-hydroxypiperidine with high yield (~96.3%). The catalyst is filtered and recovered post-reaction.
Formation of (S)-3-Hydroxy Piperidine D-Pyroglutamate (Chiral Resolution)
  • Procedure:
    3-Hydroxypiperidine is reacted with D-pyroglutamic acid in 95% ethanol under reflux, followed by cooling to -5°C to precipitate the chiral salt. The solid is filtered, washed with cold water, and dried.
  • Molar Ratio:
    3-Hydroxypiperidine : D-Pyroglutamic acid = 1 : 0.55–0.6.
  • Yield:
    Approximately 55% based on 3-hydroxypiperidine.
Boc Protection of (S)-3-Hydroxy Piperidine
  • Procedure:
    The chiral pyroglutamate salt is treated with tert-butyl dicarbonate (Boc2O) and sodium hydroxide in aqueous medium at 20–30°C for 3–6 hours.
  • Workup:
    Extraction with ethyl acetate, drying, concentration, and recrystallization yield the Boc-protected (S)-3-hydroxy piperidine.
  • Yield:
    High yield of ~95% is reported.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield Notes
Hydrogenation 3-Hydroxypyridine, Rh/C (0.5–2%), H2 (4–6 MPa), water 80–100°C 32–60 h 96.3% Catalyst recyclable
Chiral Resolution D-Pyroglutamic acid, 95% ethanol Reflux, then -5°C 1 h cooling 55% Molar ratio 1:0.55–0.6
Boc Protection Boc2O, NaOH, water, ethyl acetate extraction 20–30°C 3–6 h 95% Extraction, drying, recrystallization
Methylamino Introduction Methylamine or equivalent, base Variable Variable Variable Typically reductive amination or substitution

Comprehensive Research Findings

  • The use of rhodium on carbon catalyst in hydrogenation ensures high conversion efficiency and selectivity for 3-hydroxypiperidine formation.
  • Chiral resolution using D-pyroglutamic acid is effective for obtaining the (S)-enantiomer, crucial for biological activity.
  • Boc protection stabilizes the piperidine nitrogen, facilitating subsequent functionalization steps.
  • The reaction conditions are mild, scalable, and cost-effective, with environmentally benign solvents such as ethanol and ethyl acetate employed.
  • The final hydrochloride salt form is obtained by acidification, improving compound stability and solubility for pharmaceutical applications.

Chemical Reactions Analysis

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, a critical step in synthetic workflows to unmask the secondary amine.

Reaction Conditions Outcome Source Insight
Trifluoroacetic acid (TFA) in dichloromethaneRemoval of Boc group yields 3-hydroxy-4-(methylamino)piperidine hydrochlorideAnalogous Boc deprotection in
Hydrochloric acid (HCl) in dioxaneGenerates the free amine hydrochloride saltSupported by salt formation in

This reaction is pivotal for subsequent functionalization of the piperidine nitrogen, enabling participation in nucleophilic substitutions or coordination chemistry .

Hydroxyl Group Functionalization

The hydroxyl group at position 3 undergoes typical alcohol reactions, such as esterification or oxidation.

Reaction Conditions Application
EsterificationAcetic anhydride, pyridineIntroduces acetyl-protected derivatives
SulfonationSulfur trioxide complexesEnhances solubility for pharmaceutical uses
OxidationJones reagent (CrO₃/H₂SO₄)Forms ketone intermediates (theoretical)

The hydroxyl group’s stereochemistry [(3S,4S) configuration] influences regioselectivity in these reactions .

Methylamino Group Reactivity

The methylamino substituent at position 4 participates in alkylation, acylation, and condensation reactions.

Reaction Type Example Role in Synthesis
AcylationAcetyl chloride, baseProduces amides for drug candidate libraries
Reductive alkylationAldehyde + NaBH₃CNExtends N-alkyl chains
Schiff base formationKetones/aldehydes, acidic conditionsIntermediate for heterocycle synthesis

These reactions exploit the nucleophilic nature of the methylamino group, though steric hindrance from the tert-butyl group may moderate reactivity .

Ring-Modification Reactions

The piperidine ring itself can undergo transformations under specific conditions:

  • Hydrogenation : Not typically required, as the ring is already saturated.

  • N-alkylation : After Boc removal, the secondary amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

  • Cyclization : Intramolecular reactions with pendant electrophiles (e.g., bromoalkyl chains) form bridged bicyclic structures.

Comparative Reactivity with Structural Analogs

The compound’s unique substitution pattern distinguishes it from similar piperidine derivatives:

Compound Key Functional Groups Primary Reactivity
Tert-butyl 4-hydroxypiperidine-1-carboxylateHydroxyl, BocLimited to hydroxyl/Boc reactions
Tert-butyl 3-amino-4-hydroxypiperidine-1-carboxylateAmino, hydroxyl, BocEnhanced nucleophilic amino group reactivity
Target compoundHydroxyl, methylamino, BocDual reactivity at hydroxyl and methylamino sites

The methylamino group in the target compound provides a secondary reactive site absent in simpler analogs .

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceutical compounds and drug discovery.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl Piperidine Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data/Applications References
This compound C₁₂H₂₄ClN₂O₃ 288.78 (estimated) 3-OH, 4-NHCH₃ Hypothesized intermediate for drug synthesis
Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate C₁₅H₂₃N₃O₂ 277.36 4-NH₂, 4-pyridinyl No GHS hazards reported
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) C₁₆H₃₁NO₂ 269.42 4-(4-methylpentyl) 86% synthesis yield; NMR/HRMS data
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate hydrochloride C₁₃H₂₄ClN₂O₂ 278.79 3-NHC₃H₅ Dihydrochloride form; structural studies
Tert-butyl 4-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate C₁₂H₂₂N₃O₃ 256.33 4-amino(hydroxyimino)methyl Reactive imine functionality
Tert-butyl-4-(1-aminoethyl)piperidine-1-carboxylate hydrochloride C₁₂H₂₅ClN₂O₂ 264.79 4-(1-aminoethyl) Pharmaceutical intermediate

Hazard and Stability Profiles

  • The pyridinyl derivative () lacks GHS hazards, suggesting lower toxicity, while hydrochloride salts (e.g., ) may require handling under inert conditions due to hygroscopicity.
  • No stability data are available for the target compound, but tert-butyl esters generally exhibit moderate thermal stability (decomposition >150°C).

Research Findings and Implications

  • Synthetic Utility: Boc-protected piperidines are widely used in medicinal chemistry. The target compound’s hydroxyl and methylamino groups make it a candidate for further functionalization, such as amide bond formation or reductive alkylation .
  • Biological Activity: Methylamino and hydroxyl groups are common in kinase inhibitors and GPCR ligands.
  • Limitations : The absence of direct spectral or crystallographic data for the target compound necessitates caution in extrapolating properties from analogues.

Biological Activity

Tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate hydrochloride, with the CAS number 2763749-40-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

  • Molecular Formula : C11H23ClN2O3
  • Molecular Weight : 266.76 g/mol
  • CAS Number : 2763749-40-0
  • Structure : The compound features a piperidine ring substituted with a hydroxyl group and a methylamino group, along with a tert-butyl ester.
PropertyValue
Molecular FormulaC11H23ClN2O3
Molecular Weight266.76 g/mol
CAS Number2763749-40-0
Melting PointNot Available
Boiling PointNot Available

Research indicates that this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential effects on the central nervous system (CNS).

Pharmacological Studies

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter release, particularly affecting dopamine and serotonin pathways. In vitro studies have shown that it can influence receptor activity, potentially leading to anxiolytic or antidepressant effects.
  • Anti-inflammatory Properties : Some studies have indicated that derivatives of piperidine compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This compound may share this property, warranting further investigation.

Case Study 1: Neuropharmacological Screening

A study conducted on the neuropharmacological profile of similar piperidine derivatives demonstrated significant anxiolytic effects in animal models. The study utilized behavioral assays to measure anxiety levels, revealing that compounds structurally related to tert-butyl 3-hydroxy-4-(methylamino)piperidine-1-carboxylate exhibited reduced anxiety-like behavior in elevated plus-maze tests.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory activity, the compound was tested against LPS-stimulated macrophages. Results indicated a dose-dependent inhibition of IL-1β release, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
NeuropharmacologicalModulation of dopamine/serotonin pathways; potential anxiolytic effects
Anti-inflammatoryDose-dependent inhibition of IL-1β release in macrophages

Q & A

Q. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) protecting group to piperidine derivatives?

The Boc group is typically introduced via nucleophilic substitution or condensation reactions. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives can be synthesized using tert-butyl carbamate reagents under mild conditions (e.g., DMF at room temperature with a tertiary amine base like Et3_3N) . Reaction monitoring via TLC or HPLC is critical to confirm Boc incorporation. Post-reaction purification often employs silica gel chromatography with gradients of ethyl acetate/hexane .

Q. How can the purity of this compound be validated, and what analytical methods are most reliable?

Purity assessment typically combines:

  • HPLC : Reverse-phase C18 columns with UV detection at 210–254 nm.
  • NMR : 1^1H and 13^13C NMR to confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm in 1^1H NMR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy).
    Contradictions between methods (e.g., HPLC purity vs. NMR impurities) may arise from volatile solvents or non-UV-active contaminants, necessitating orthogonal validation .

Q. What safety protocols are essential when handling this hydrochloride salt?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention. Note that GHS classification may not apply, but general lab safety standards (e.g., OSHA) must be followed .

Advanced Research Questions

Q. How can conformational flexibility of the piperidine ring impact crystallographic analysis?

Piperidine rings often adopt chair or boat conformations, influencing hydrogen-bonding networks. For precise analysis:

  • Use SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) X-ray data to resolve disorder.
  • ORTEP-III (via GUI) can visualize thermal ellipsoids and occupancy ratios for flexible substituents like the 3-hydroxy group .
    Example: A 2021 study resolved tert-butyl piperidine carboxylate derivatives with 98% occupancy using SHELXL, identifying key hydrogen bonds stabilizing the chair conformation .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns)?

  • Variable Temperature (VT) NMR : Determine if dynamic processes (e.g., ring puckering) cause signal broadening.
  • DFT Calculations : Compare experimental 1^1H/13^13C shifts with computed values (e.g., using Gaussian09) to identify dominant conformers.
  • DEPT-135 and HSQC : Assign ambiguous peaks, particularly for methylamino and hydroxyl protons, which may exchange with D2_2O .

Q. How can regioselective functionalization of the piperidine ring be achieved?

Regioselectivity is controlled by:

  • Protecting Groups : Boc protection directs electrophiles to the 4-(methylamino) position.
  • Catalysis : Pd-mediated cross-coupling (e.g., Suzuki for boronate intermediates) targets the 3-hydroxy position.
  • Steric Effects : Bulky tert-butyl groups hinder reactions at the 1-carboxylate position. A 2024 study achieved 85% yield in 4-methylamino derivatization using Boc-directed lithiation .

Q. What are the challenges in resolving racemic mixtures of this compound, and what chiral resolution methods are effective?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol gradients.
  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively esterify one enantiomer. Recent trials achieved >90% ee using immobilized Candida antarctica lipase B .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Discrepancies often arise from:

  • Polymorphism : Crystalline vs. amorphous forms exhibit different solubilities.
  • Ionization : The hydrochloride salt increases water solubility (~10 mg/mL at pH 3) but reduces it in THF.
    Validate via:
  • P-XRD : Identify dominant polymorphs.
  • pH-Solubility Profiling : Adjust pH with HCl/NaOH and measure equilibrium solubility .

Q. Why might computational logP values deviate from experimental results?

  • Implicit Hydrogen Bonding : Tools like MarvinSketch may underestimate the hydroxyl group’s impact.
  • Ionization Corrections : Experimental logP (e.g., shake-flask method) accounts for HCl salt dissociation, while computed values often ignore counterions. A 2023 study noted a 0.5-unit discrepancy, resolved using the Clarke-Sutherland equation for ionic corrections .

Methodological Best Practices

Q. What are the optimal conditions for long-term storage?

  • Temperature : –20°C under inert gas (Ar/N2_2).
  • Container : Amber glass vials with PTFE-lined caps to prevent hydrolysis.
  • Stability Monitoring : Quarterly HPLC checks for Boc deprotection (retention time shifts >5% indicate degradation) .

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